molecular formula C14H23NO3 B8397823 5-(2,4-Dimethoxybenzylamino)pentan-1-ol

5-(2,4-Dimethoxybenzylamino)pentan-1-ol

Cat. No.: B8397823
M. Wt: 253.34 g/mol
InChI Key: RZIXOYHRPYFVCN-UHFFFAOYSA-N
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Description

5-(2,4-Dimethoxybenzylamino)pentan-1-ol is a synthetic amino alcohol derivative characterized by a pentan-1-ol backbone substituted with a 2,4-dimethoxybenzylamino group at the fifth carbon. The compound’s methoxy groups likely enhance solubility and influence electronic properties, while the benzylamino moiety may confer aromatic interaction capabilities in biological systems .

Properties

Molecular Formula

C14H23NO3

Molecular Weight

253.34 g/mol

IUPAC Name

5-[(2,4-dimethoxyphenyl)methylamino]pentan-1-ol

InChI

InChI=1S/C14H23NO3/c1-17-13-7-6-12(14(10-13)18-2)11-15-8-4-3-5-9-16/h6-7,10,15-16H,3-5,8-9,11H2,1-2H3

InChI Key

RZIXOYHRPYFVCN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CNCCCCCO)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-(2,4-Dimethoxybenzylamino)pentan-1-ol with structurally related compounds based on substituents, physical properties, spectroscopic data, and biological activities:

Compound Substituents Melting Point/State Key NMR Features (1H/13C) Biological Activity Key References
This compound 2,4-Dimethoxybenzylamino Not reported Aromatic protons: ~6–8 ppm (1H); Methoxy: ~3.8 ppm (1H) Hypothesized ion channel modulation Inferred from
Ae5 () 4-Chlorophenoxyphenyl-pyrimidine 146–148°C (solid) Pyrimidine NH: 8.7 ppm; Aromatic Cl: 7.3–7.5 ppm ANO1 ion channel blocker (anticancer)
5-(Diethylamino)pentan-1-ol () Diethylamino Liquid Diethyl CH3: 1.0–1.1 ppm; CH2N: 2.5–2.7 ppm Laboratory chemical (flammable, skin irritant)
5-(1H-Imidazol-4-yl)-pentan-1-ol () Imidazole-4-yl Not reported Imidazole protons: 7.5–8.0 ppm; OH: 1.5–2.0 ppm Potent histamine H3 receptor agonist (pKi = 8.0)
Be5 () 4-Chlorophenoxyphenyl-pyrimidine 136–138°C (solid) Similar to Ae5, with shifted pyrimidine signals ANO1 inhibition (anticancer)

Structural and Functional Differences

  • Substituent Effects: The 2,4-dimethoxybenzyl group in the target compound introduces electron-donating methoxy groups, enhancing solubility in polar solvents compared to chlorophenoxy derivatives (e.g., Ae5, Be5) . the solid-state pyrimidine analogs . Imidazole-4-yl () enables hydrogen bonding and receptor interactions, critical for histamine H3 agonism .

Spectroscopic Distinctions

  • Aromatic Signals : The target compound’s 2,4-dimethoxybenzyl group would show two singlet peaks for methoxy protons (~3.8 ppm) and aromatic protons in the 6–8 ppm range, distinct from pyrimidine NH signals (~8.7 ppm) in Ae5 .
  • Aliphatic Chain: The pentan-1-ol backbone’s CH2 and OH groups (~1.5–3.5 ppm) align with analogs like Ae5 and 5-(Diethylamino)pentan-1-ol .

Q & A

Q. What are the recommended synthesis routes for 5-(2,4-Dimethoxybenzylamino)pentan-1-ol?

  • Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. A plausible route involves reacting 5-aminopentan-1-ol with 2,4-dimethoxybenzyl chloride under basic conditions (e.g., using K₂CO₃ or NaH as a base) in a polar aprotic solvent like DMF or THF. Reductive amination using NaBH₃CN or catalytic hydrogenation (H₂/Pd) may also be employed to couple 2,4-dimethoxybenzaldehyde with 5-aminopentan-1-ol. Purification typically involves column chromatography (silica gel, eluent: EtOAc/hexane gradient) or recrystallization .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer : Key techniques include:
  • ¹H NMR : Peaks for aromatic protons (δ 6.5–7.0 ppm, split due to dimethoxy substitution), methoxy groups (δ ~3.8 ppm), NH (δ ~1.5–2.5 ppm, broad if free), and hydroxyl (δ ~1.5 ppm, exchangeable).
  • ¹³C NMR : Signals for aromatic carbons (δ 110–160 ppm), methoxy carbons (δ ~55 ppm), and aliphatic chain carbons.
  • IR : Stretches for -OH (~3300 cm⁻¹), -NH (~3350 cm⁻¹), and aromatic C-O (~1250 cm⁻¹).
  • MS (ESI) : Molecular ion peak [M+H]⁺ and fragmentation patterns to confirm the structure .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of vapors/dust.
  • Storage : Keep in a tightly sealed container at 2–8°C, away from ignition sources.
  • Spill Management : Absorb with inert material (e.g., sand), collect in a closed container, and dispose as hazardous waste. Avoid water to prevent runoff .

Advanced Research Questions

Q. How can reaction yields be optimized in the synthesis of this compound?

  • Methodological Answer :
  • Solvent Optimization : Use anhydrous DMF or THF to enhance nucleophilicity of the amine.
  • Catalysis : Add catalytic KI to improve benzyl halide reactivity in SN2 reactions.
  • Temperature Control : Maintain 60–80°C for 12–24 hours to ensure completion while minimizing side reactions.
  • Workup : Neutralize excess base with dilute HCl before extraction to isolate the product efficiently. Yields ~70–80% are achievable with rigorous drying of reagents .

Q. How does the 2,4-dimethoxybenzyl group influence the compound’s reactivity and biological interactions?

  • Methodological Answer :
  • Electronic Effects : Methoxy groups donate electron density via resonance, increasing the benzyl group’s electron-rich nature, which may enhance π-π stacking with aromatic residues in enzyme active sites.
  • Hydrophobicity : The dimethoxybenzyl moiety improves lipid solubility, potentially enhancing membrane permeability.
  • Biological Assays : Use fluorescence polarization or SPR to measure binding affinity to targets like GPCRs or kinases. Compare with analogs lacking methoxy groups to isolate electronic/hydrophobic contributions .

Q. How to resolve contradictory data on the compound’s stability under varying pH conditions?

  • Methodological Answer :
  • Stability Studies : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, mobile phase: MeCN/H₂O + 0.1% TFA).
  • Kinetic Analysis : Calculate half-life (t₁/₂) at each pH. Acidic conditions (pH < 4) may hydrolyze the amine linkage, while alkaline conditions (pH > 9) could deprotonate the hydroxyl group, altering reactivity.
  • Contradiction Resolution : Validate findings with LC-MS to identify degradation products and adjust storage recommendations accordingly .

Q. What are the challenges in enantioselective synthesis of this compound, and how can they be addressed?

  • Methodological Answer :
  • Chiral Centers : The secondary amine and hydroxyl group create stereogenic centers. Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to control configuration.
  • Resolution Techniques : Employ enzymatic resolution (lipases) or chiral chromatography (Chiralpak AD-H column) to separate enantiomers.
  • Characterization : Confirm enantiopurity via polarimetry or chiral HPLC .

Q. How to design experiments to assess the compound’s potential as an enzyme inhibitor?

  • Methodological Answer :
  • In Vitro Assays : Measure IC₅₀ using a fluorogenic substrate in the presence of varying compound concentrations. For example, test inhibition of acetylcholinesterase or monoamine oxidases.
  • Kinetic Analysis : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
  • Structural Studies : Conduct molecular docking (AutoDock Vina) using X-ray crystal structures of target enzymes to predict binding modes. Validate with mutagenesis studies on key residues .

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